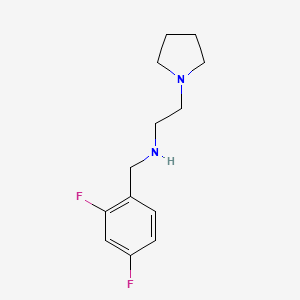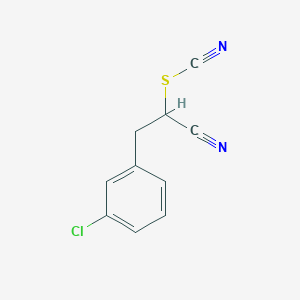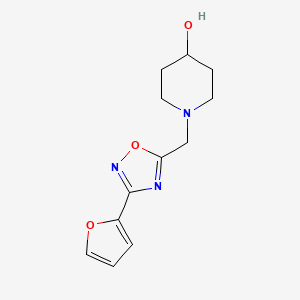
N-(2,4-difluorobenzyl)-2-(pyrrolidin-1-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine: is an organic compound that features a benzyl group substituted with two fluorine atoms at the 2 and 4 positions, a pyrrolidine ring, and an ethanamine backbone. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine typically involves:
Starting Materials: 2,4-difluorobenzyl chloride, pyrrolidine, and ethylamine.
Reaction Steps:
Reaction Conditions: These reactions are usually carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and employing purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the benzyl group or the pyrrolidine ring, potentially leading to the formation of more saturated derivatives.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of imines or oxides.
Reduction: Formation of more saturated amines or hydrocarbons.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity due to their electronegativity and ability to form strong hydrogen bonds.
Comparación Con Compuestos Similares
Similar Compounds
n-(2,4-Difluorobenzyl)-2-(piperidin-1-yl)ethan-1-amine: Similar structure but with a piperidine ring instead of pyrrolidine.
n-(2,4-Difluorobenzyl)-2-(morpholin-1-yl)ethan-1-amine: Contains a morpholine ring.
n-(2,4-Difluorobenzyl)-2-(azepan-1-yl)ethan-1-amine: Features an azepane ring.
Uniqueness
The uniqueness of n-(2,4-Difluorobenzyl)-2-(pyrrolidin-1-yl)ethan-1-amine lies in its specific combination of functional groups, which may confer unique biological activities or chemical reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C13H18F2N2 |
|---|---|
Peso molecular |
240.29 g/mol |
Nombre IUPAC |
N-[(2,4-difluorophenyl)methyl]-2-pyrrolidin-1-ylethanamine |
InChI |
InChI=1S/C13H18F2N2/c14-12-4-3-11(13(15)9-12)10-16-5-8-17-6-1-2-7-17/h3-4,9,16H,1-2,5-8,10H2 |
Clave InChI |
OOZXOBGALXBKPQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CCNCC2=C(C=C(C=C2)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl 3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinoline]-1-carboxylate](/img/structure/B14912491.png)





![4-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}benzoic acid](/img/structure/B14912535.png)






